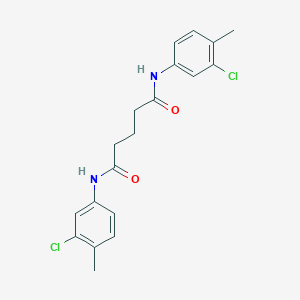![molecular formula C19H22ClN3O4S B457394 methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457394.png)
methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chloroaniline moiety, and diethylamino and methyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Chloroaniline Moiety: The chloroaniline group is introduced via a nucleophilic substitution reaction, where 3-chloroaniline reacts with an appropriate carbonyl compound.
Formation of the Diethylamino and Methyl Ester Groups: These functional groups are introduced through esterification and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloroaniline and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-chloroanilino)carbonyl]amino}benzoate
- Ethyl 5-[(3-chloroanilino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
Uniqueness
Methyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thiophene ring and the chloroaniline moiety contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22ClN3O4S |
|---|---|
Molecular Weight |
423.9g/mol |
IUPAC Name |
methyl 2-[(3-chlorophenyl)carbamoylamino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22ClN3O4S/c1-5-23(6-2)17(24)15-11(3)14(18(25)27-4)16(28-15)22-19(26)21-13-9-7-8-12(20)10-13/h7-10H,5-6H2,1-4H3,(H2,21,22,26) |
InChI Key |
COTXTWPFPGZLFZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B457311.png)
![2-{2-[1-(5-Methyl-2-thienyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B457313.png)

![3,4-dichloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B457315.png)

![N-{3-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B457317.png)
![N-(4-{[4-(benzoylamino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B457318.png)


![N,N'-bis[2-(3-chlorophenyl)ethyl]hexanediamide](/img/structure/B457327.png)
![3,4,5-triethoxy-N-(4-{4-[(3,4,5-triethoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B457328.png)


![Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457334.png)
